4-溴-6-(三氟甲基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

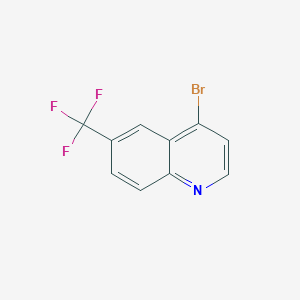

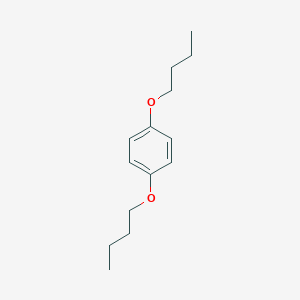

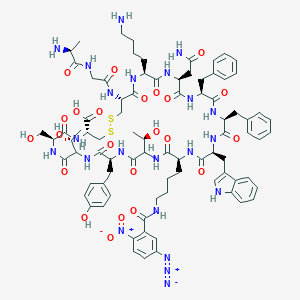

4-Bromo-6-(trifluoromethyl)quinoline is a compound that has been the subject of various studies due to its potential applications in different fields, including liquid crystal technology and medicinal chemistry. The compound is characterized by the presence of a bromine atom at the 4-position and a trifluoromethyl group at the 6-position on the quinoline ring system.

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported through different methods. One approach involves the Sonogashira cross-coupling reaction, which yields a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines with varying yields. This method utilizes 6-bromoquinolines and phenylacetylene as precursors in the presence of a palladium catalyst system . Another synthesis route for 4-bromo quinolines is through a TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides, which also allows for further functionalization at the C4 position of the quinoline ring .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can significantly influence their properties and applications. For instance, the torsional angles between the quinoline and aryl moieties at the 2-position can affect the hysteresis observed during the crystallization process of liquid crystals . The crystal structure of a related compound, 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, has been determined by X-ray diffraction, revealing a half-chair conformation of the six-membered ring and significant dihedral angles between the phenyl rings .

Chemical Reactions Analysis

4-Bromo-6-(trifluoromethyl)quinoline and its derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, 4-bromo quinolines can participate in coupling reactions or nucleophilic reactions, leading to a diverse array of functionalized compounds . The presence of the bromo and trifluoromethyl groups on the quinoline ring makes these compounds versatile intermediates for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. Compounds with a 4-(trifluoromethyl)quinoline core have been shown to possess liquid crystal properties, although these properties are highly dependent on the molecular length and the specific substituents present on the quinoline ring . Additionally, the introduction of different substituents can lead to variations in antimicrobial activity, as seen in the case of 2,3-bis(bromomethyl)quinoxaline derivatives .

科学研究应用

化学合成和结构拓展

4-溴-6-(三氟甲基)喹啉已被用于化学合成和结构拓展。该化合物已参与合成4-三氟甲基-2-喹啉酮,并进一步转化为各种衍生物,包括2-溴-4-(三氟甲基)喹啉和4-三氟甲基-2-喹啉羧酸(Lefebvre, Marull, & Schlosser, 2003)。这些转化突显了它在有机合成中的多功能性和创造多样喹啉基化合物的潜力。

反应性和分子相互作用

4-溴-6-(三氟甲基)喹啉的反应性值得注意,特别是在卤素/金属交换反应的背景下。这些反应已被利用来产生带有不同官能团的喹啉,展示了该化合物在生成不同应用的多样喹啉方面的实用性(Marull & Schlosser, 2003)。

光物理性质和生物分子结合

一项关于新喹啉衍生物合成的研究,其中包括4-溴-6-(三氟甲基)喹啉结构,已探索了它们的光物理性质和生物分子结合能力。这些性质在生物和材料科学应用中至关重要(Bonacorso et al., 2018)。

液晶化合物的合成

在材料科学领域,4-溴-6-(三氟甲基)喹啉已被用于合成液晶化合物。这种应用展示了它在创造具有特定光学和物理性质的材料方面的潜力,这在各种技术应用中至关重要(Rodrigues et al., 2019)。

抗菌和抗疟疾药物的开发

对4-溴-6-(三氟甲基)喹啉衍生物的合成和评估表明其在药物发现和制药研究中具有潜力(Parthasaradhi et al., 2015)。

安全和危害

未来方向

The future directions of “4-Bromo-6-(trifluoromethyl)quinoline” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

属性

IUPAC Name |

4-bromo-6-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-3-4-15-9-2-1-6(5-7(8)9)10(12,13)14/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNZIUQSTWFKRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596501 |

Source

|

| Record name | 4-Bromo-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(trifluoromethyl)quinoline | |

CAS RN |

1070879-32-1 |

Source

|

| Record name | 4-Bromo-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)